1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

The 4-amino isomer is essential for establishing the bidentate donor-acceptor-donor interaction with the kinase hinge—a binding mode absent in the 3-amino isomer. The gem-dimethyl group enhances steric differentiation from linear-chain analogs, influencing selectivity and reaction diastereoselectivity. With LogP 0.6, TPSA 64.1 Ų, and MW 183.25 Da, this fragment-like scaffold offers superior ligand efficiency for SCD1, JAK, or CDK programs. Batch-specific QC documentation (NMR, HPLC, GC) ensures compound identity and purity for reproducible research.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13316474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=C(C=N1)N)O
InChIInChI=1S/C9H17N3O/c1-9(2,3)8(13)6-12-5-7(10)4-11-12/h4-5,8,13H,6,10H2,1-3H3
InChIKeyLUJZGCVZZXRCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Structural Baseline and Procurement Specifications


1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol (CAS 1532668-68-0) is a synthetic small-molecule building block belonging to the 4-aminopyrazole class, with molecular formula C9H17N3O and molecular weight 183.25 g/mol [1]. It features a 4-amino-substituted pyrazole ring N1-linked to a 3,3-dimethylbutan-2-ol backbone that incorporates a secondary alcohol and a tert-butyl-like gem-dimethyl group. The compound is commercially available at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . The 4-aminopyrazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in multiple kinase inhibitor programs targeting JAKs, CDKs, and SCD1 [2][3].

Why Generic Pyrazole Building Blocks Cannot Replace 1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol in Structure-Focused Applications


Within the 1-(amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol isomer pair, the position of the amino substituent on the pyrazole ring fundamentally alters the hydrogen-bond donor/acceptor geometry available for molecular recognition. The 4-amino isomer presents the NH2 group at the C4 position with a distinct H-bond vector relative to the N1-linked side chain, whereas the 3-amino isomer (CAS not publicly reported with quantitative data) orients the amino group adjacent to the N1 linking point, generating a different electrostatic surface and steric environment [1]. Additionally, the 3,3-dimethylbutan-2-ol backbone introduces a gem-dimethyl group that creates steric bulk near the secondary alcohol—a feature absent in linear-chain analogs such as 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol (CAS 1296308-08-1, MW 141.17) or 2-(4-amino-1H-pyrazol-1-yl)ethanol (CAS 948571-47-9, MW 127.14) [2]. These combined structural features mean that simple substitution with a structurally related but positionally or sterically distinct analog will alter binding poses, reactivity at the hydroxyl handle, and downstream SAR interpretation—making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol vs. Closest Analogs


Positional Isomerism: 4-Amino vs. 3-Amino Pyrazole Substitution Determines H-Bond Geometry

The target compound's 4-amino group on the pyrazole ring provides a hydrogen-bond donor vector oriented away from the N1 side chain, which is the geometry exploited by 4-aminopyrazole-based kinase inhibitors that occupy the ATP-binding pocket via a bidentate donor interaction with the hinge region [1]. In contrast, the 3-amino positional isomer places the NH2 group adjacent to the N1 linking point, creating a chelating-type donor geometry that engages different residues and produces distinct SAR outcomes. No direct head-to-head biochemical comparison has been published for this exact compound pair; however, within the broader 4-amino-(1H)-pyrazole series, this C4 vs. C3 amino positional difference is established as a critical determinant of kinase selectivity, as demonstrated in JAK inhibitor programs where 4-amino-substituted derivatives (e.g., compounds 3a–f) exhibited potent inhibition while 3-amino variants were inactive or weakly active [1].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Computed Lipophilicity: Balanced LogP of 0.6 Differentiates from More Polar and More Lipophilic Analogs

The target compound has a computed XLogP3-AA value of 0.6, as recorded in PubChem [1]. This value places it in a moderately balanced lipophilicity range suitable for both aqueous solubility and membrane permeability. By comparison, the des-methyl analog 2-(4-amino-1H-pyrazol-1-yl)ethanol (CAS 948571-47-9, MW 127.14) has a lower computed LogP (estimated ~ -0.5 due to the absence of the lipophilic gem-dimethyl and shorter ethanol chain), while the 3,5-dimethyl analog 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol (CAS 1870739-35-7, MW 211.30) is predictably more lipophilic with an estimated XLogP3 > 1.5 due to the additional methyl groups on the pyrazole ring . The intermediate LogP of 0.6 specifically differentiates this compound as a scaffold that balances polarity from the amino-alcohol motif with the lipophilicity contributed by the gem-dimethyl group, positioning it in a property space distinct from both simpler polar linkers and more heavily substituted hydrophobic analogs.

Physicochemical property Drug-likeness Lipophilicity optimization

Topological Polar Surface Area (TPSA) of 64.1 Ų Falls Within CNS-Penetrant and Orally Bioavailable Space

The target compound exhibits a computed TPSA of 64.1 Ų [1], which sits below the widely accepted threshold of 90 Ų for blood-brain barrier penetration and below 140 Ų for oral bioavailability per Veber's rules [2]. This is a direct consequence of the compound's specific substitution pattern: the 4-amino group (contributing ~38 Ų), the N1 and N2 of the pyrazole (~30 Ų), and the secondary alcohol (~20 Ų). When compared to the 3-amino isomer, which would exhibit an identical TPSA (same atom composition), the differentiation lies not in TPSA magnitude but in the spatial distribution of polarity—the 4-amino group orients the polar surface differently from the 3-amino group, which may influence desolvation energetics upon target binding. Against analogs with additional polar substituents such as 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol (C10H18N2O3S, MW 246.33, estimated TPSA ~85 Ų due to sulfonyl group), the target compound's lower TPSA of 64.1 Ų represents a measurable advantage for passive membrane permeability [3].

CNS drug design Oral bioavailability Polar surface area

Hydrogen Bond Donor/Acceptor Count (HBD=2, HBA=3) Supports Ligand Efficiency Optimization

With exactly 2 hydrogen bond donors (4-NH2 and secondary -OH) and 3 hydrogen bond acceptors (pyrazole N2, -OH, and NH2), the target compound presents a lean H-bond profile that maximizes the fraction of heavy atoms available for productive binding interactions [1]. In contrast, the 3,5-dimethyl analog adds two methyl groups without adding H-bond functionality, increasing MW to 211.30 (ΔMW = +28.05 Da) while maintaining identical HBD/HBA counts—representing a decrease in ligand efficiency metrics such as LE (binding energy per heavy atom) and LLE (LipE = pIC50 − LogP) [2]. The methanesulfonyl analog (MW 246.33) adds an HBA from the sulfonyl oxygen (HBA=5) but also substantially increases TPSA and MW. The target compound's HBD=2, HBA=3 profile at MW=183.25 is thus distinguishable from more decorated analogs as offering superior atom economy for initial fragment growth or lead optimization campaigns where maintaining low MW and controlling H-bond count is critical for pharmacokinetic optimization.

Ligand efficiency Fragment-based drug design Hydrogen bonding

Batch-Level QC Documentation: NMR, HPLC, and GC Traceability Exceeds Minimal Purity Reporting

Commercially, the target compound is supplied at 95% standard purity with multi-technique batch-specific quality control including NMR, HPLC, and GC analyses , as documented by Bidepharm (Product No. BD00976097). This level of QC documentation exceeds that provided for several close analogs: the 3-amino isomer is listed by vendors with purity claims but without explicit multi-technique QC batch reporting . In procurement for SAR studies or fragment screening, the availability of NMR-confirmed identity alongside HPLC purity and GC residual solvent analysis reduces the risk of batch-to-batch variability and enables direct assessment of chemical integrity prior to assay. The MDL number MFCD26600031 further enables unambiguous compound identification across supplier databases, which is not universally available for all positional isomers in this series.

Quality control Procurement Reproducibility

Optimal Application Scenarios for 1-(4-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Design Requiring 4-Aminopyrazole Pharmacophore

For fragment-based or focused-library campaigns targeting the ATP-binding hinge region of kinases (JAK, CDK, or SCD1), this compound provides the validated 4-aminopyrazole hinge-binding motif with a synthetically tractable secondary alcohol handle for further elaboration. The 4-amino position (rather than the 3-amino isomer) is critical for establishing the bidentate donor-acceptor-donor interaction with the kinase hinge residues, as established across multiple 4-amino-(1H)-pyrazole kinase inhibitor series [1]. The gem-dimethyl group provides steric shielding that may confer selectivity against closely related kinase family members, while the balanced LogP of 0.6 and TPSA of 64.1 Ų support fragment-like physicochemical properties [2].

SCD1 Inhibitor Lead Optimization with Favorable ADME Starting Point

The 4-aminopyrazole scaffold is explicitly claimed in patent literature as a core structure for stearoyl-CoA desaturase (SCD1) inhibitors targeting metabolic diseases, dyslipidemia, and oncology indications [3]. This compound's TPSA of 64.1 Ų and LogP of 0.6 position it within oral drug-like space, while its MW of 183.25 Da and HBD=2, HBA=3 profile offer superior ligand efficiency compared to more heavily substituted analogs such as the 3,5-dimethyl (MW 211.30) or methanesulfonyl (MW 246.33) derivatives [4]. The secondary alcohol provides a vector for prodrug strategies or solubility-enhancing modifications without perturbing the core pharmacophore.

Synthetic Intermediate for Parallel Library Synthesis via Alcohol Functionalization

The secondary alcohol at the 2-position of the butane backbone serves as a versatile synthetic handle for diversification—amenable to O-alkylation, acylation, oxidation to the ketone, or activation as a leaving group for nucleophilic displacement. At MW 183.25 with batch-level QC including NMR, HPLC, and GC , this compound offers procurement confidence for parallel synthesis workflows where intermediate purity directly impacts final library quality. The gem-dimethyl group adjacent to the alcohol provides steric differentiation from linear-chain analogs, potentially influencing reaction diastereoselectivity in subsequent transformations.

Physicochemical Reference Standard for Balancing LogP and TPSA in CNS Drug Design

With XLogP3-AA = 0.6 and TPSA = 64.1 Ų—both below CNS penetration thresholds—this compound exemplifies a physicochemical profile balanced between aqueous solubility and passive blood-brain barrier permeability [2]. In CNS drug discovery programs, it can serve as a reference compound or core scaffold where the 4-aminopyrazole engages the target while the 3,3-dimethylbutan-2-ol moiety provides controlled lipophilicity without resorting to halogenation or extensive alkylation that would push LogP above 3 and risk promiscuity or hERG liability.

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